molecular formula C11H10O B078839 3-Methyl-1-naphthol CAS No. 13615-40-2

3-Methyl-1-naphthol

Cat. No.: B078839
CAS No.: 13615-40-2
M. Wt: 158.2 g/mol
InChI Key: ZPJCBXBTQBOAKY-UHFFFAOYSA-N
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Description

It has been investigated extensively for its role as an α-glucosidase inhibitor, exhibiting a binding constant (Ka) in the range of 10⁵ L mol⁻¹, indicating strong interaction with the enzyme . Additionally, 3-Methyl-1-naphthol demonstrates significant antihemorrhagic activity, with full therapeutic response observed at doses as low as 0.6 γ (micrograms) in vitamin K-deficient assays, surpassing some structurally related analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methyl-1-nitronaphthalene, followed by hydrolysis. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-methyl-1-naphthylamine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: 3-Methyl-1,4-naphthoquinone.

    Reduction: 3-Methyl-1-naphthylamine.

    Substitution: Various substituted naphthols depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-Methyl-1-naphthol is utilized as an intermediate for synthesizing:

  • Dyes and Pigments : The compound's unique structure allows it to participate in various chemical reactions that lead to the formation of vibrant dyes.
  • Organic Compounds : It serves as a building block for more complex organic molecules.

Biology

This compound has shown potential in biological research, particularly in:

  • Enzyme-Catalyzed Reactions : It is used as a substrate in biochemical assays to study enzyme kinetics and mechanisms.
  • Antimicrobial Studies : Research indicates that derivatives of this compound exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .

Industry

In industrial applications, this compound is employed for:

  • Production of Antioxidants : It plays a role in manufacturing stabilizers that prevent oxidative degradation in various products.
  • Chemical Stabilizers : The compound’s properties make it suitable for use in formulations requiring stability under heat or light.

Several studies have highlighted the biological relevance of this compound:

Antimicrobial Evaluation

A series of synthesized naphthol derivatives were tested for antimicrobial properties, demonstrating that those incorporating this compound exhibited significant activity against various bacterial strains .

In Vitro Antioxidant Studies

Research assessing antioxidant activities found that derivatives of this compound provided protective effects against oxidative stress markers in cellular models .

Inflammation Models

In animal models, administration of this compound resulted in decreased levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEnhanced activity against Gram-positive and Gram-negative bacteria
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased inflammatory markers in animal models

Mechanism of Action

The mechanism of action of 3-Methyl-1-naphthol involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, inhibition of microbial growth, and other biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Methyl-1-naphthol vs. 3-Methyl-1-naphthol

The position of the methyl group on the naphthalene ring critically influences biological activity:

  • Antihemorrhagic Potency :
    • 2-Methyl-1-naphthol (XXX) : Effective at 1 γ .
    • This compound (XXXI) : Effective at 0.6 γ, demonstrating ~40% greater potency .

      This difference may arise from steric or electronic effects altering binding to vitamin K epoxide reductase or other targets.

Hydroquinone Derivatives: 2-Methyl-1,4-naphthohydroquinone (XXXII)

  • Structural Implications: Hydroquinones generally exhibit redox activity, which may contribute to their biological effects, whereas this compound’s phenol group likely engages in hydrogen bonding with enzymes .

Other Naphthol Derivatives

  • Fluorinated Analogs :
    Compounds like 2-(2-Hydroxyhexafluoropropyl)-1-naphthol introduce electron-withdrawing groups, drastically altering solubility and reactivity compared to the methyl-substituted analog .

Data Tables

Table 1: Binding Parameters of this compound with α-Glucosidase

Temperature (K) Binding Constant (Ka, L mol⁻¹) Binding Sites (n) Correlation Coefficient (R²)
298 1.2 × 10⁵ 1.05 0.997
304 1.0 × 10⁵ 0.98 0.992
310 0.8 × 10⁵ 0.94 0.991

Table 2: Antihemorrhagic Activity of Methylnaphthols

Compound Effective Dose (γ)
2-Methyl-1-naphthol (XXX) 1.0
This compound (XXXI) 0.6
2-Methyl-1,4-naphthohydroquinone (XXXII) 1.0

Key Research Findings

Structural-Activity Relationship (SAR): Methyl group position significantly impacts potency, with 3-methyl substitution enhancing antihemorrhagic activity .

Thermodynamic Stability :
The binding constant (Ka) decreases with increasing temperature, suggesting an exothermic binding process .

Synthetic Utility : this compound serves as a precursor for bioactive molecules, though synthetic routes for its analogs (e.g., 7-substituted-3-methyltetral-1-ones) remain underdeveloped .

Biological Activity

3-Methyl-1-naphthol (CAS Number: 13615-40-2) is an organic compound belonging to the naphthol family. It has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a hydroxyl group (-OH) at the first position and a methyl group (-CH₃) at the third position. Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 164.22 g/mol. The compound exhibits phenolic properties, which influence its reactivity and biological interactions.

Target Interactions

This compound interacts with various cellular targets, influencing several biochemical pathways. Similar compounds have been shown to inhibit the release of inflammatory markers such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These effects are mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated macrophages.

Biochemical Pathways

The compound may participate in the degradation pathway of naphthalene and its derivatives, which are metabolized by various bacterial species. This suggests potential applications in bioremediation processes. Additionally, this compound has been implicated in the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, both crucial in inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various naphthol derivatives for their antimicrobial efficacy against different bacterial strains. The results demonstrated that certain derivatives showed promising activity with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against tested strains .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro assays revealed that it can scavenge free radicals effectively, contributing to its role as a potential therapeutic agent against oxidative stress-related conditions. Compounds derived from this compound exhibited high radical scavenging activity and ferric ion reducing power .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound are significant, particularly in models of acute inflammation. By inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, it demonstrates potential for therapeutic use in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Antimicrobial Evaluation : A series of synthesized naphthol derivatives were tested for their antimicrobial properties. The study found that derivatives incorporating this compound exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • In vitro Antioxidant Studies : In experiments assessing antioxidant activities, derivatives showed significant protective effects against oxidative damage in cellular models. The compound's ability to reduce oxidative stress markers was prominently noted .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 8 µg/mL against bacteria
AntioxidantHigh radical scavenging activity
Anti-inflammatorySuppression of NO, IL-1β, IL-6

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-naphthol, and how can purity be validated experimentally?

  • Methodology : this compound is typically synthesized via alkylation or hydroxylation of naphthalene derivatives. For example, reactions involving NaOH-mediated coupling of naphthol with methylating agents (e.g., methyl iodide) under controlled conditions yield the compound. Post-synthesis, purity is validated using infrared spectroscopy (IR) to confirm functional groups (e.g., hydroxyl and methyl peaks) and nuclear magnetic resonance (¹H NMR) to verify structural integrity (e.g., aromatic proton integration and methyl group signals) . Chromatographic techniques (HPLC/GC-MS) are employed to quantify impurities against pharmacopeial standards .

Q. How can researchers systematically screen for toxicological effects of this compound in preclinical models?

  • Methodology : Follow inclusion criteria from toxicological profiles (e.g., ATSDR guidelines):

  • Species : Laboratory mammals (rats/mice) for systemic toxicity.
  • Exposure routes : Oral, inhalation, dermal, or parenteral administration.
  • Endpoints : Monitor hepatic, renal, and hematological effects via histopathology and serum biomarkers (e.g., ALT, creatinine). Use standardized protocols like OECD Test Guidelines 407 (repeated-dose toxicity) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity and specificity. For environmental samples, gas chromatography (GC) with electron capture detection (ECD) or flame ionization detection (FID) is preferred. Validate methods using spike-recovery experiments and calibration curves (R² ≥ 0.99) .

Advanced Research Questions

Q. How to resolve contradictions in reported binding affinities of this compound with α-glucosidase?

  • Methodology : Discrepancies may arise from variations in assay conditions (pH, temperature) or ligand-protein stoichiometry. Use fluorescence quenching assays with Stern-Volmer analysis to calculate binding constants (K) under standardized conditions (e.g., 298–310 K). Cross-validate with Lineweaver-Burk plots to confirm competitive/non-competitive inhibition mechanisms. Address outliers via meta-analysis of published K values (e.g., order of 10⁵ L·mol⁻¹) and statistical tests (e.g., ANOVA for inter-study variability) .

Q. What computational strategies predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Validate predictions with experimental data from OECD 301F (ready biodegradability tests) and bioaccumulation factor (BCF) studies in aquatic organisms. Cross-reference with regulatory databases (e.g., EPA CompTox) to assess regulatory status .

Q. How does structural modification of this compound influence its antihemorrhagic activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated or hydroxylated derivatives). Evaluate potency via in vivo clotting assays (e.g., prothrombin time) and compare dose-response curves (EC₅₀ values). Molecular docking (e.g., AutoDock Vina) identifies critical interactions with vitamin K epoxide reductase (VKOR), focusing on hydrogen bonding and hydrophobic pockets .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data across studies?

  • Methodology : Perform systematic reviews using PRISMA guidelines to aggregate data. Apply meta-regression to adjust for confounding variables (e.g., species strain, exposure duration). Use sensitivity analyses to weigh studies by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool). Report heterogeneity metrics (I² statistic) to quantify inconsistency .

Properties

IUPAC Name

3-methylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJCBXBTQBOAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159697
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13615-40-2
Record name 3-Methyl-1-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 7-bromo-3-methylnaphthalen-1-ol (100 mg, 0.421 mmol), 10% w/w Pd/C (45 mg, 42.1 μmol Pd), and absolute EtOH (2.0 mL) was purged under vacuum and backfilled with H2 from a balloon several times. The suspension was stirred under a balloon of H2 at 23° C. overnight. The reaction was filtered over Celite, the cake was washed with EtOAc. The filtrate was concentrated and dissolved in DCM. The solution was wet-loaded onto a 12 g “gold” ISCO silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (yield was not found). 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=7.8 Hz, 1H), 7.72 (d, J=7.8 Hz, 1H), 7.47-7.39 (m, 2H), 7.22 (s, 1H), 6.67 (s, 1H), 2.45 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-[1,4]-naphthoquinone (5 g, 29 mmol) and ether (200 ml) were mixed in a reaction vessel replaced with argon, and this solution was cooled to -10° C. A suspension (40 ml) of lithium aluminum hydride (1.0 g, 26.3 mmol) in ether was added dropwise to this solution over 40 minutes, and the mixture was stirred at room temperature for 0.5 hour. To the reaction mixture was added dropwise 1N hydrochloric acid (100 ml) to stop the reaction. The aqueous layer was extracted twice with ethyl acetate (100 ml). The organic layers were combined, washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue, and the mixture was refluxed under heating for 2 hours. Water (50 ml) was added to this reaction mixture, and the aqueous layer was extracted twice with ether (50 ml). The organic layer was washed with water (30 ml), washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1) to give 3-methylnaphthalen-1-ol in a mixture of compounds structurally unidentified. The mixture was not further purified, but used for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Crude 1-acetoxy-3-methylnaphthalene (84 g, 0.42 mole) was boiled with 10% ethanolic potassium hydroxide (300 cm3) for 3 hours. Ethanol was distilled off and the residue dissolved in water and extracted with toluene to remove neutral products. The aqueous alkaline solution was carefully acidified with dilute hydrochloric acid and the liberated 3-methyl-l-naphthol extracted with ether. The ether extract was washed with water, dried and filtered. Ether solvent was removed leaving 3-methyl-l-naphthol (18.4 g) as clear colorless crystals.
Name
1-acetoxy-3-methylnaphthalene
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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